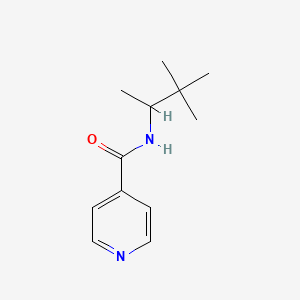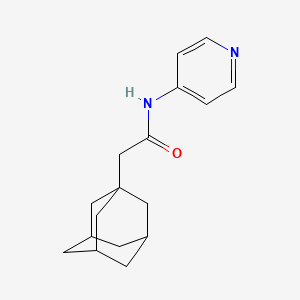![molecular formula C23H20N2O4S B4185262 N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4185262.png)
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide
Overview
Description
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide, also known as ML347, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. The compound is known to target specific enzymes in the body, making it a promising candidate for the development of new drugs. We will also explore future directions for research on this promising compound.
Mechanism of Action
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide works by binding to the active site of SIRT2 and inhibiting its activity. SIRT2 is a member of the sirtuin family of enzymes, which are involved in regulating various cellular processes, including gene expression, DNA repair, and metabolism. Inhibition of SIRT2 by N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has been shown to result in the accumulation of acetylated proteins, which can lead to various cellular responses, including cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has various biochemical and physiological effects. Inhibition of SIRT2 by N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has been linked to the induction of apoptosis in cancer cells, inhibition of inflammation, and protection against neurodegenerative disorders. N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has also been shown to have anti-tumor effects in various cancer models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide for lab experiments is its specificity for SIRT2. This allows researchers to study the effects of SIRT2 inhibition on various cellular processes without affecting other sirtuin family members. However, one limitation of N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide is its low solubility in water, which can make it difficult to use in certain assays.
Future Directions
There are many potential future directions for research on N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide. One area of interest is the development of more potent and selective inhibitors of SIRT2. Another area of research is the investigation of the effects of N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide on other cellular processes, such as DNA repair and metabolism. Additionally, the potential therapeutic applications of N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide in various diseases, including cancer and neurodegenerative disorders, warrant further investigation.
In conclusion, N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its specificity for SIRT2 makes it a valuable tool for studying the effects of SIRT2 inhibition on various cellular processes. Further research on N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide is needed to fully explore its potential as a therapeutic agent.
Scientific Research Applications
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit a specific enzyme called SIRT2, which is involved in various cellular processes, including cell division and metabolism. Inhibition of SIRT2 has been linked to the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
properties
IUPAC Name |
N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c26-21(24-22-17(9-14-30-22)23(27)25-10-12-28-13-11-25)20-15-5-1-3-7-18(15)29-19-8-4-2-6-16(19)20/h1-9,14,20H,10-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGIYHNGNGZMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B4185183.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4185185.png)
![2-methyl-1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B4185206.png)



![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)
![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)
![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)

![4-[(4-nitrophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4185254.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4185257.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185274.png)
![3,4,5-triethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4185285.png)